molecular formula C22H30N6OS B565910 [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone CAS No. 1404559-17-6

[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

Cat. No.: B565910
CAS No.: 1404559-17-6
M. Wt: 426.6 g/mol
InChI Key: WGRQANOPCQRCME-WOJBJXKFSA-N
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Description

The compound [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone is a synthetic heterocyclic molecule featuring a pyrrolidine core linked to a piperazine moiety substituted with a 5-methyl-2-phenylpyrazole group. A thiazolidin-3-yl ring is attached via a methanone bridge. This structure combines pharmacophores known for diverse bioactivities, including pyrazole (anti-inflammatory, anticancer), piperazine (CNS modulation), and thiazolidinone (antimicrobial, antidiabetic) motifs.

Properties

CAS No.

1404559-17-6

Molecular Formula

C22H30N6OS

Molecular Weight

426.6 g/mol

IUPAC Name

[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1

InChI Key

WGRQANOPCQRCME-WOJBJXKFSA-N

SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Synonyms

[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrol-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features multiple functional groups, including a pyrazole ring, a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. Its IUPAC name is:

 2S 4S 4 4 5 methyl 2 phenylpyrazol 3 yl piperazin 1 yl tetrahydro 1H pyrrolidin 2 yl(1,3thiazolidin3yl)methanone\text{ 2S 4S 4 4 5 methyl 2 phenylpyrazol 3 yl piperazin 1 yl tetrahydro 1H pyrrolidin 2 yl}(1,3-thiazolidin-3-yl)methanone

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antidiabetic Effects : Research indicates that thiazolidinone derivatives can improve insulin sensitivity and have been explored for their potential in managing diabetes. The compound's structure suggests it may interact with insulin receptors or modulate glucose metabolism pathways .
  • Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

The exact mechanism of action for (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone is not fully elucidated; however, it is believed to involve:

  • Receptor Binding : The compound may bind to specific receptors involved in metabolic regulation or signal transduction pathways.
  • Enzyme Inhibition : It may inhibit enzymes that are crucial for the metabolism of glucose or other substrates involved in energy homeostasis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli, S. aureus
AntidiabeticEnhances insulin sensitivity
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives showed that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that modifications in the pyrazole moiety could enhance antibacterial activity .

Case Study 2: Antidiabetic Properties

In a preclinical model using Zucker fatty rats, compounds structurally related to (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone demonstrated significant reductions in plasma glucose levels during oral glucose tolerance tests .

Comparison with Similar Compounds

Structural Analog: ((2R,4R)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone (CAS: 1404559-17-6)

Key Differences :

  • Pyrazole Substitution: The target compound has a 5-methyl-2-phenylpyrazol-3-yl group, whereas the analog features a 3-methyl-1-phenyl-1H-pyrazol-5-yl substituent.
  • Stereochemistry: The analog is stereospecific ((2R,4R)-pyrrolidine), which may enhance selectivity in biological systems compared to the non-specified stereochemistry of the target compound.

Pharmacological Implications :

  • Piperazine-pyrrolidine-thiazolidinone hybrids are often explored for CNS activity (e.g., antipsychotics) or anticancer effects. The stereospecific analog may exhibit improved pharmacokinetic profiles due to defined spatial orientation .

Structural Analog: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Key Differences :

  • Core Structure : This compound replaces the pyrrolidine-piperazine framework with a benzothiazole core, linked to a dihydropyrazole.

Pharmacological Activity :

  • Demonstrated antitumor (via apoptosis induction) and antidepressant activities in preclinical models. The benzothiazole moiety is associated with tyrosine kinase inhibition, suggesting a divergent mechanism compared to the target compound’s thiazolidinone-piperazine system .

Plant-Derived Pyrazoline Analogs

Evidence Context : Plant-derived pyrazolines (e.g., C. gigantea extracts) show insecticidal activity dependent on cuticle permeability and metabolic rates in pests .

Comparison :

  • Structural Complexity : The target compound’s multi-heterocyclic design allows for targeted interactions with mammalian enzymes (e.g., kinases, neurotransmitter receptors), unlike plant-derived pyrazolines, which often act through broad mechanisms like oxidative stress .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Bioactivities References
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone Pyrrolidine-Piperazine 5-Methyl-2-phenylpyrazol-3-yl, Thiazolidinone Hypothesized: Anticancer, CNS modulation -
((2R,4R)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone Stereospecific Pyrrolidine-Piperazine 3-Methyl-1-phenylpyrazol-5-yl Potential enhanced selectivity
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl, Dihydropyrazole Antitumor, Antidepressant
Plant-derived pyrazolines (e.g., C. gigantea) Pyrazoline Variable natural substituents Insecticidal, Antioxidant

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